Field: Biochemistry
Application: 1,2-Dioctanoyl-sn-glycerol is a cell-permeable activator of protein kinase C (PKC) It exhibits lower affinity for PKCa than for other isozymes
Method: It is used in vitro to study the activation of PKC.
Results: It has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells
Field: Oncology
Application: 1,2-Dioctanoyl-sn-glycerol mimics the effects of tumor-promoting phorbol diesters on mitogenesis
Method: It is used in cell culture experiments to study the effects of tumor-promoting phorbol diesters.
Field: Dermatology
Application: 1,2-Dioctanoyl-sn-glycerol is used to study the binding and action of epidermal growth factor
Method: It is used in cell culture experiments to study the effects of epidermal growth factor.
Results: It has been shown to mimic the effects of tumor-promoting phorbol diesters on epidermal growth factor binding and action in intact cells
Field: Immunology
Application: 1,2-Dioctanoyl-sn-glycerol is known to stimulate neutrophils
Method: It is used in in vitro experiments to stimulate neutrophils
Results: Neutrophils treated with 1,2-dioctanoyl-sn-glycerol are known to release large quantities of superoxide and exhibit an intense phosphorylation of two proteins
Field: Genetics
Application: 1,2-Dioctanoyl-sn-glycerol is used in gene editing.
Field: Reproductive Biology
Application: 1,2-Dioctanoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol are nearly equipotent in induction of the acrosome reaction in human sperm
Method: It is likely used in in vitro experiments involving human sperm
Field: Cell Biology
Application: 1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of the PKC-activating second messenger DAG .
Method: It is likely used in in vitro experiments involving cell cultures .
1,2-Dioctanoyl-sn-glycerol is a synthetic lipid compound with the chemical formula C₁₉H₃₆O₅ and a CAS number of 60514-48-9. It is categorized as a 1,2-diacyl-sn-glycerol, specifically a dioctanoylglycerol. This compound is an enantiomer of 2,3-dioctanoyl-sn-glycerol and serves as a lipid second messenger in various biological processes. Its structure consists of a glycerol backbone esterified with two octanoic acid (caprylic acid) chains at the first and second positions, making it hydrophobic and capable of integrating into cellular membranes .
DOG activates PKC by mimicking the role of DAG, a natural ligand for PKC. Once inside the cell, DOG binds to the regulatory domain of PKC, leading to a conformational change and activation of the enzyme []. Activated PKC phosphorylates various target proteins, triggering downstream cellular signaling cascades [].
The biological activity of 1,2-dioctanoyl-sn-glycerol includes:
1,2-Dioctanoyl-sn-glycerol can be synthesized through several methods:
1,2-Dioctanoyl-sn-glycerol has diverse applications in:
Studies have shown that 1,2-dioctanoyl-sn-glycerol interacts with various proteins and receptors:
Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycerol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Dioleoyl-sn-glycerol | Diacylglycerol | Higher unsaturation; commonly used in cell signaling studies. |
1,2-Dipalmitoyl-sn-glycerol | Diacylglycerol | Saturated fatty acids; widely studied in membrane dynamics. |
1,3-Dioctanoyl-sn-glycerol | Diacylglycerol | Different acyl position; affects membrane properties differently. |
The uniqueness of 1,2-dioctanoyl-sn-glycerol lies in its specific fatty acid composition and its distinct role as an activator of protein kinase C compared to other diacylglycerols. Its ability to induce specific biological responses makes it valuable for targeted research applications .